An In-depth Technical Guide to 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
Introduction: Unveiling a Key Architectural Element in Modern Chemistry
In the landscape of fine chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms has become a cornerstone of modern molecular design. The trifluoromethyl group (-CF3) is especially prized for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity. This guide focuses on a pivotal building block that leverages these attributes: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene (CAS Number: 97399-46-7 ).
Also known by its synonym, 4-Chloro-3-methylbenzotrifluoride, this compound is a trifunctional aromatic intermediate. Its unique substitution pattern—a chloro group for nucleophilic displacement or cross-coupling, a methyl group for oxidation or further functionalization, and a strongly electron-withdrawing trifluoromethyl group to modulate electronic properties—makes it a versatile scaffold for constructing complex molecular targets. This document provides an in-depth exploration of its synthesis, reactivity, applications, and safety protocols, designed for researchers, chemists, and professionals in drug development and materials science.
Section 1: Core Physicochemical and Structural Data
A comprehensive understanding of a molecule begins with its fundamental properties. The data for 1-Chloro-2-methyl-4-(trifluoromethyl)benzene are summarized below, providing a foundation for its application in experimental design.
| Property | Value | Source |
| CAS Number | 97399-46-7 | |
| Molecular Formula | C₈H₆ClF₃ | |
| Molecular Weight | 194.58 g/mol | |
| IUPAC Name | 1-chloro-2-methyl-4-(trifluoromethyl)benzene | |
| Synonyms | 4-Chloro-3-methylbenzotrifluoride, 2-Chloro-5-trifluoromethyltoluene | |
| Canonical SMILES | CC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Physical Form | Liquid (Expected) | Inferred from similar compounds |
Section 2: Synthesis and Manufacturing Pathways
The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure correct regiochemistry. The preparation of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene can be approached through several established industrial chemistry routes. A common and logical pathway involves the multi-step transformation of a readily available starting material like o-chlorotoluene or m-chlorobenzotrifluoride.
One validated industrial approach involves a Sandmeyer-type reaction sequence starting from a trifluoromethylated aniline precursor. This method offers high regiochemical control.
Diagram: Synthetic Workflow via Diazotization
Caption: A plausible multi-step synthesis of the target compound.
Experimental Protocol: Synthesis via Sandmeyer-Type Transformation
This protocol is a representative laboratory-scale procedure adapted from established industrial methods for preparing fluorinated aromatics.[1]
Objective: To synthesize 4-Chloro-3-methylbenzotrifluoride from 4-chloro-3-methylaniline.
Materials:
-
4-Chloro-3-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
-
Anhydrous Hydrogen Fluoride (HF) or Potassium Fluoride (KF)
-
Copper(I) bromide (CuBr) as a catalyst (optional, for Balz-Schiemann variant)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 mole of 4-chloro-3-methylaniline in 3.0 moles of concentrated HCl and 200 mL of water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of 1.05 moles of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
Causality Insight: This step converts the primary amine into an excellent leaving group (N₂), which is essential for the subsequent nucleophilic substitution. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
-
Fluoro-de-diazoniation (Sandmeyer or Balz-Schiemann type):
-
In a separate, suitable reactor (e.g., a Teflon-lined autoclave for handling HF), prepare the fluorinating agent. For a Balz-Schiemann reaction, tetrafluoroboric acid would be added to the diazonium salt solution to precipitate the diazonium tetrafluoroborate salt.
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Alternatively, for an industrial Halex-type reaction, the aqueous diazonium salt solution is slowly added to a heated solution of anhydrous HF or a mixture of KF in an appropriate solvent.
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The reaction mixture is heated to drive the decomposition of the diazonium intermediate, releasing N₂ gas and installing the trifluoromethyl group. This step is highly specialized and requires expertise in handling anhydrous HF.
-
Causality Insight: This is the key C-F bond-forming step. The choice of fluorinating agent and conditions dictates the reaction's efficiency and safety profile.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the organic product with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product is then purified by fractional distillation under vacuum to yield the final 1-Chloro-2-methyl-4-(trifluoromethyl)benzene as a clear liquid.
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Section 3: Chemical Reactivity and Synthetic Utility
The reactivity of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene is governed by the interplay of its three distinct functional groups.
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Aromatic Ring: The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the chloro (-I, +M) and trifluoromethyl (-I) groups.[2] Any further substitution (e.g., nitration, halogenation) would be slow and would likely be directed to the position ortho to the activating methyl group and meta to the deactivating groups.
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Chloro Group: The C-Cl bond is the primary site for nucleophilic aromatic substitution and, more importantly, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the facile introduction of aryl, alkyl, or amino groups.
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Methyl Group: The benzylic protons of the methyl group are susceptible to radical halogenation (e.g., using NBS) or oxidation to a carboxylic acid (e.g., using KMnO₄ or CrO₃), providing another handle for synthetic elaboration.
Diagram: Key Reaction Pathways
Caption: Major synthetic transformations of the title compound.
Application in Agrochemical Synthesis
This molecule is a key intermediate in the production of various pesticides and herbicides.[3] The trifluoromethyl group is a well-known pharmacophore in agrochemicals, and the chloro- and methyl- substituents provide the necessary handles to build the final active ingredient. For instance, the chloro group can be displaced by a nucleophilic amine or thiol, or used in a Suzuki coupling to construct a biaryl system, a common motif in modern pesticides.[4]
Section 4: Safety, Handling, and Toxicology
As with any halogenated aromatic compound, proper handling of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene is essential. While specific toxicological data for this exact isomer is limited, data from closely related compounds provides a reliable basis for hazard assessment.
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed. | P264, P270, P301+P317 |
| Skin Corrosion/Irritation | Causes skin irritation. | P280, P302+P352, P332+P317 |
| Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304+P340, P319 |
GHS classifications are inferred from analogous compounds such as 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene.[5]
Handling and Storage Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[6]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Avoid breathing vapors.
Section 5: Expected Spectroscopic Profile
For unambiguous identification, spectroscopic analysis is paramount. Based on the structure and known effects of the substituents, the following spectral characteristics are expected.
¹H NMR (Proton NMR)
-
Aromatic Region (δ 7.3-7.6 ppm): The three aromatic protons will appear in this region.
-
The proton at C5 (ortho to the -CF₃ group) will likely be a doublet.
-
The proton at C6 (ortho to the -CH₃ group) will be a singlet or a narrowly split doublet.
-
The proton at C3 (between -Cl and -CH₃) will be a doublet.
-
The electron-withdrawing nature of the -CF₃ and -Cl groups will shift these protons downfield.
-
-
Alkyl Region (δ ~2.4 ppm): The methyl group protons (-CH₃) will appear as a singlet in this region.
¹³C NMR (Carbon NMR)
-
Aromatic Region (δ 120-140 ppm): Six distinct signals for the aromatic carbons are expected.
-
The carbon attached to the trifluoromethyl group (C4) will appear as a quartet due to C-F coupling (¹JCF ≈ 270 Hz).
-
The carbons ortho and meta to the -CF₃ group will also show smaller quartet splittings (²JCF and ³JCF).
-
The carbons attached to the chlorine (C1) and methyl (C2) groups will be identifiable by their chemical shifts.
-
-
Alkyl Region (δ ~20 ppm): A single signal for the methyl carbon.
¹⁹F NMR (Fluorine NMR)
-
A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, likely around δ -63 ppm (relative to CFCl₃).[7]
Conclusion
1-Chloro-2-methyl-4-(trifluoromethyl)benzene is a strategically important chemical intermediate whose value lies in its structural versatility. The orthogonal reactivity of its chloro, methyl, and trifluoromethyl-substituted aromatic core provides chemists with multiple avenues for constructing complex molecules. Its primary application as a scaffold for high-value agrochemicals and pharmaceuticals underscores the critical role of fluorinated building blocks in modern chemical research and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist or organization aiming to leverage its synthetic potential.
References
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. National Institute of Standards and Technology. Retrieved from [Link]
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Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. Retrieved from [Link]
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SciEngine. (n.d.). Supporting information for a relevant publication. Retrieved from [Link]
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Airgas. (2021, September 15). Safety Data Sheet: 4-Chlorobenzotrifluoride. Retrieved from [Link]
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